molecular formula C11H15NO2 B13318473 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine

Cat. No.: B13318473
M. Wt: 193.24 g/mol
InChI Key: YPFDLRYEJXXVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused with a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate alkylating agents. One common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a cholinesterase inhibitor and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine

InChI

InChI=1S/C11H15NO2/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9/h3-4,7H,5-6,12H2,1-2H3

InChI Key

YPFDLRYEJXXVQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.